molecular formula C6H3F2IO B11755530 2,5-Difluoro-3-iodophenol

2,5-Difluoro-3-iodophenol

Cat. No.: B11755530
M. Wt: 255.99 g/mol
InChI Key: SVVGARMPVDADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-iodophenol (CAS 2091222-95-4) is a high-purity phenolic compound with a molecular formula of C 6 H 3 F 2 IO and a molecular weight of 255.99 g/mol . This chemical serves as a versatile building block in synthetic and medicinal chemistry research. Its structure, featuring both fluorine and iodine substituents on the phenol ring, makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodide can be selectively displaced . Researchers utilize this compound in the development of novel pharmaceuticals and bioactive molecules. For instance, structurally similar difluoro-iodophenol derivatives are key intermediates in synthesizing compounds studied for their interaction with biological targets, such as transthyretin . The presence of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design. The compound is also relevant in material science for creating advanced organic materials. As a standard practice, proper laboratory procedures should be observed when handling this material, and it is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F2IO

Molecular Weight

255.99 g/mol

IUPAC Name

2,5-difluoro-3-iodophenol

InChI

InChI=1S/C6H3F2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H

InChI Key

SVVGARMPVDADOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)F

Origin of Product

United States

Reaction Mechanisms and Reactivity of 2,5 Difluoro 3 Iodophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike S_N2 reactions, the SNAr mechanism does not occur in a single step but proceeds via a two-step addition-elimination process. The reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate.

The presence of fluorine atoms significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. This is primarily due to fluorine's powerful electron-withdrawing inductive effect, which stems from its high electronegativity. This effect polarizes the carbon-fluorine bond, increasing the partial positive charge on the carbon atom and making it a prime target for nucleophilic attack.

In the framework of the SNAr mechanism, the expected leaving group ability for halogens is F > Cl ≈ Br > I. This order is inverted compared to S_N2 reactions and is a direct consequence of the mechanism's rate-determining step. The reaction rate is governed by the stability of the Meisenheimer complex, which is best achieved by highly electronegative substituents that can inductively withdraw electron density.

For 2,5-Difluoro-3-iodophenol, this means that the iodine atom is the least likely of the three halogens to be displaced by a nucleophile via an SNAr pathway. The C-I bond is the least polarized, and iodine's electronegativity is significantly lower than that of fluorine, providing less stabilization for the anionic intermediate. Consequently, nucleophilic aromatic substitution reactions on this substrate would preferentially occur by displacing one of the fluorine atoms, assuming favorable positioning of activating groups. The iodine atom's primary role in the reactivity of this molecule is not as a leaving group in SNAr, but as an electrophilic partner in palladium-catalyzed cross-coupling reactions.

Intramolecular SNAr reactions are powerful methods for constructing heterocyclic ring systems. For a molecule like this compound to undergo such a reaction, it must first be modified to contain a tethered nucleophile. This can be achieved by reacting the phenolic hydroxyl group with a chain containing a suitable nucleophilic functional group, such as an amine or a thiol.

For instance, etherification of the phenol (B47542) with a molecule like 3-aminopropanol would yield a precursor with a terminal amino group. Under basic conditions, this nucleophilic amine could then attack the aromatic ring to displace one of the fluorine atoms, leading to the formation of a new heterocyclic ring. The regioselectivity of the cyclization would be influenced by ring strain and the electronic environment. Displacement of the fluorine at the C5 position is plausible, leading to the formation of a fused ring system. Such cyclization strategies are valuable in synthetic chemistry for building complex molecular architectures from relatively simple starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the primary site for reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. beilstein-journals.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, usually CuI, along with an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). organic-chemistry.orgmdpi.com

The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and the base) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The C-I bond of this compound is highly susceptible to this reaction, allowing for the introduction of various alkyne-containing groups at the C3 position.

Table 1: Representative Sonogashira Coupling Reactions of this compound

Alkyne Partner Catalyst System Base/Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF 2,5-Difluoro-3-(phenylethynyl)phenol
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI DIPA / Toluene (B28343) 2,5-Difluoro-3-((trimethylsilyl)ethynyl)phenol
1-Hexyne Pd(OAc)₂ / PPh₃ / CuI Et₃N / DMF 2,5-Difluoro-3-(hex-1-yn-1-yl)phenol
Propargyl alcohol PdCl₂(PPh₃)₂ / CuI Et₃N / MeCN 3-(3-Hydroxyprop-1-yn-1-yl)-2,5-difluorophenol

The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used palladium-catalyzed reactions for C-C bond formation. nih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net Aryl iodides are excellent substrates for this reaction due to the relative weakness of the C-I bond, which facilitates the initial rate-determining oxidative addition step.

The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The aryl iodide (this compound) reacts with the Pd(0) catalyst.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

This reaction allows for the synthesis of a wide array of biaryl and other coupled products from this compound with high functional group tolerance and generally high yields. scispace.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid Partner Catalyst / Ligand Base / Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ / DME/H₂O 3',6'-Difluoro-[1,1'-biphenyl]-3-ol
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ / Toluene/H₂O 3',6'-Difluoro-4-methoxy-[1,1'-biphenyl]-3-ol
Thiophene-2-boronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ / Dioxane 2,5-Difluoro-3-(thiophen-2-yl)phenol
Pyridine-3-boronic acid PdCl₂(dppf) Na₂CO₃ / Acetonitrile/H₂O 2,5-Difluoro-3-(pyridin-3-yl)phenol

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

For a substrate like this compound, the iodine atom is the most reactive site for oxidative addition due to the weaker C-I bond compared to C-F and C-Br bonds. The reaction would proceed selectively at the C-I bond, leaving the fluorine atoms and the phenol group intact under typical Buchwald-Hartwig conditions. The choice of ligands and bases is crucial for the efficiency of the coupling.

Optimization of Catalytic Conditions, Ligand Effects, and Regioselectivity

The optimization of catalytic conditions is paramount for achieving high yields and selectivity in Buchwald-Hartwig aminations. Key parameters to consider include the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

Ligand Effects: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the amination of aryl iodides, a variety of phosphine-based ligands have been shown to be effective. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the oxidative addition and reductive elimination steps. The choice of ligand can also influence the regioselectivity in polyhalogenated substrates, although in the case of this compound, the inherent reactivity difference between the C-I and C-F bonds strongly favors reaction at the iodine-substituted position.

Base Effects: The base is essential for the deprotonation of the amine, forming the more nucleophilic amide. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can affect the reaction rate and the tolerance of various functional groups.

Regioselectivity: In polyhalogenated aromatic compounds, the regioselectivity of cross-coupling reactions is a significant consideration. Computational studies on polyhalogenated heterocycles have shown that selectivity is influenced by both the bond dissociation energy of the carbon-halogen bond and the interaction between the palladium catalyst's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net For this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-F bond dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C-I position.

Table 1: General Parameters for Buchwald-Hartwig Amination of Aryl Iodides

Parameter Common Choices Role in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst
Ligand XPhos, SPhos, RuPhos, BINAP, DPPF Stabilizes catalyst, influences reactivity and selectivity
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ Deprotonates the amine to form the active nucleophile
Solvent Toluene, Dioxane, THF Solubilizes reactants and catalyst

| Temperature | Room temperature to >100 °C | Affects reaction rate |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, while halogens are deactivating yet also ortho-, para-directing. In this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The C2 and C5 positions are substituted with fluorine, and the C3 position with iodine. Therefore, electrophilic substitution is expected to occur at the remaining activated positions, C4 and C6, which are para and ortho to the hydroxyl group, respectively. The directing effects of the fluorine and iodine substituents would also influence the final regiochemical outcome.

Common EAS reactions include halogenation, nitration, and sulfonation. For halogenation, reagents like Br₂ or Cl₂ in the presence of a Lewis acid are typically used. wikipedia.org Iodination can be achieved with I₂ and an oxidizing agent. wikipedia.org Nitration is commonly performed with a mixture of nitric acid and sulfuric acid. The precise conditions would need to be carefully controlled to avoid side reactions, given the multiple halogen substituents.

Oxidative and Reductive Transformations of Phenolic and Halogen Moieties

The phenolic hydroxyl group and the carbon-halogen bonds in this compound can undergo various oxidative and reductive transformations.

Oxidative Transformations: The phenolic moiety can be oxidized to form quinone-type structures or undergo oxidative coupling reactions. The specific products would depend on the oxidant used and the reaction conditions. Hypervalent iodine reagents are known to mediate the oxidative cyclization of phenols.

Reductive Transformations: The carbon-halogen bonds can be reduced, leading to dehalogenation. The C-I bond is the most susceptible to reduction due to its lower bond strength. Catalytic hydrogenation using a palladium catalyst or reduction with other reagents can selectively remove the iodine atom. The C-F bonds are generally much more resistant to reduction. For instance, copper-mediated fluorination of aryl iodides proceeds via a proposed Cu(III) intermediate, highlighting the reactivity difference between C-I and C-F bonds. nih.gov

Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of aryl halides. Radical cyclization reactions, for instance, can produce cyclic products through radical intermediates. wikipedia.org These reactions are typically initiated by a radical initiator, and the aryl radical generated from the cleavage of the C-I bond can participate in subsequent cyclization or intermolecular reactions. The regioselectivity of these reactions would be governed by the stability of the radical intermediates and the kinetics of the cyclization steps.

Dehalogenation Mechanisms in Fluorophenols

Dehalogenation, the removal of a halogen atom, can occur through various mechanisms, including enzymatic pathways.

Enzymatic dehalogenation is a key process in the biodegradation of halogenated environmental pollutants. Various microorganisms have evolved enzymes capable of cleaving carbon-halogen bonds. nih.govresearchgate.net These dehalogenases can be broadly classified based on their reaction mechanisms, which include reductive, oxidative, and hydrolytic pathways. nih.gov

For halogenated phenols, heme dehaloperoxidases are a class of enzymes that can catalyze dehalogenation. acs.orgmanchester.ac.uk The mechanism often involves the enzyme utilizing hydrogen peroxide to oxidize the phenol, leading to a cascade of events that results in the cleavage of the carbon-halogen bond. acs.org Studies on fluorophenols have shown that defluorination can occur through a mechanism initiated by hydrogen atom abstraction from the phenolic hydroxyl group, followed by OH rebound to the aromatic ring. acs.orgmanchester.ac.uk The subsequent release of the fluoride (B91410) ion can be the rate-determining step. manchester.ac.uk While specific studies on this compound are not prevalent, the general principles of enzymatic dehalogenation suggest that both deiodination and defluorination could potentially be catalyzed by appropriate dehalogenase enzymes, with deiodination likely being the more facile process.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the publicly available research on the specific reaction mechanisms and reactivity of the chemical compound this compound. Despite extensive searches for scholarly articles, patents, and technical data, detailed information regarding its computational and experimental defluorination pathways, as well as the distinct roles of its iodine substituent as a leaving and directing group, remains largely undocumented in accessible scientific literature.

This scarcity of specific data prevents a detailed exposition on the topics requested. General principles of organic chemistry allow for predictions of its reactivity. For instance, the phenol group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine and iodine atoms are deactivating, ortho-, para-directing groups. The iodine atom is a better leaving group than the fluorine atom in nucleophilic aromatic substitution reactions. However, without specific experimental or computational studies on this compound, a detailed discussion of its specific reaction mechanisms, defluorination pathways, and the nuanced role of its iodine atom would be speculative.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific chemical properties and reactivity of this compound. Such studies would be valuable for chemists working in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, where halogenated phenols are often important building blocks.

Derivatization Strategies and Synthetic Applications

Utilization as a Key Building Block in Complex Organic Synthesis

2,5-Difluoro-3-iodophenol serves as a versatile precursor in the construction of intricate molecular architectures, leveraging the distinct reactivity of its iodo and hydroxyl functionalities.

The ortho-iodophenol motif within this compound is a well-established precursor for the synthesis of various oxygen-containing heterocycles. One of the most prominent applications is in the synthesis of substituted dibenzofurans. Through intramolecular coupling reactions, typically catalyzed by palladium, the phenolic oxygen can form a new bond with the carbon atom bearing the iodine, leading to the formation of the dibenzofuran (B1670420) core. The fluorine atoms on the aromatic ring are retained in the final product, providing a route to fluorinated dibenzofurans, which are of interest in materials science and medicinal chemistry due to their unique electronic properties.

Reaction TypeReagents and ConditionsProduct Type
Intramolecular C-O CouplingPalladium catalyst, Base, HeatFluorinated Dibenzofurans

While specific examples utilizing this compound are not extensively documented in publicly available literature, the general methodology of palladium-catalyzed intramolecular O-arylation of ortho-iodophenols is a robust and widely applied strategy for dibenzofuran synthesis.

The carbon-iodine bond in this compound is a key handle for the construction of biaryl linkages through various cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the palladium-catalyzed reaction of the iodophenol with a wide range of arylboronic acids or esters. This reaction is highly efficient for forming carbon-carbon bonds and is tolerant of many functional groups, making it a powerful tool for the synthesis of complex biaryl structures. The resulting fluorinated biarylphenols are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and liquid crystals.

Coupling ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acid/esterPalladium catalyst, BaseFunctionalized Biarylphenol
SonogashiraTerminal alkynePalladium/Copper catalyst, BaseArylalkynylphenol
Buchwald-HartwigAminePalladium catalyst, BaseN-Arylaminophenol

These cross-coupling strategies provide access to a diverse array of functionalized biaryl compounds, where the fluorine atoms can significantly influence the conformational and electronic properties of the final molecules.

Functional Group Interconversions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo a variety of transformations to introduce different functional groups, further expanding its synthetic utility. Common reactions include O-alkylation and O-acylation.

O-Alkylation: Treatment with an alkyl halide in the presence of a base, such as potassium carbonate, leads to the formation of the corresponding ether. This modification can be used to protect the hydroxyl group or to introduce a specific alkyl chain that may be important for biological activity or material properties.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding ester. Esterification can also serve as a protecting group strategy or be used to synthesize molecules with specific functionalities.

These transformations of the hydroxyl group allow for a stepwise and controlled derivatization of the molecule, enabling the synthesis of a wide range of compounds with tailored properties.

Modulation of Molecular Reactivity through Strategic Substituent Placement

The chemical behavior of this compound is profoundly influenced by the nature and position of its substituents. The interplay between the electron-withdrawing fluorine atoms and the bulky, polarizable iodine atom governs the reactivity of the aromatic ring and its functional groups.

The two fluorine atoms on the aromatic ring have a significant impact on the molecule's electronic properties. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, fluorine can also exert a weak electron-donating mesomeric effect (+M) through its lone pairs, which is generally outweighed by the inductive effect. The presence of multiple fluorine atoms can also influence the acidity of the phenolic proton, making it more acidic compared to phenol (B47542) itself.

From a steric perspective, fluorine is a relatively small atom, and its presence at the 2 and 5 positions does not significantly hinder access to the adjacent functional groups, namely the iodine at the 3-position and the hydroxyl group at the 1-position.

The iodine atom at the 3-position is the primary site for cross-coupling reactions, as the carbon-iodine bond is weaker and more reactive towards oxidative addition to palladium(0) catalysts than carbon-fluorine or carbon-hydrogen bonds. Its position ortho to the hydroxyl group is crucial for the potential intramolecular cyclization to form dibenzofurans.

Protective Group Strategies in Multi-step Chemical Syntheses

The phenolic hydroxyl group of this compound is acidic and can interfere with a variety of common synthetic transformations, such as organometallic reactions (e.g., Grignard or organolithium reagents), cross-coupling reactions, and other base-sensitive protocols. To circumvent this, the hydroxyl group is temporarily converted into a less reactive ether or ester functionality. The choice of the protective group is paramount and is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal to regenerate the phenol.

Commonly employed protective groups for phenols, and by extension applicable to this compound, include silyl (B83357) ethers and methoxymethyl (MOM) ethers. These groups offer a balance of stability and facile cleavage under specific conditions.

Silyl Ethers: The formation of silyl ethers is a widely used strategy for the protection of phenols. The reaction typically involves treating the phenol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a mild base like imidazole. The resulting TBDMS ether is robust and stable to a wide range of non-acidic reagents and reaction conditions. This allows for subsequent modifications at the iodo- and fluoro-substituted positions of the aromatic ring, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira coupling. The removal of the TBDMS group is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond without affecting other functional groups.

Methoxymethyl (MOM) Ethers: Another prevalent protective group for phenols is the methoxymethyl (MOM) ether. The hydroxyl group of this compound can be converted to a MOM ether by reaction with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). MOM ethers are stable to strongly basic and nucleophilic conditions, making them suitable for a variety of synthetic transformations. Deprotection of the MOM group is generally accomplished under acidic conditions, for example, using hydrochloric acid in a protic solvent.

Below is an interactive data table summarizing common protective group strategies that can be applied to this compound based on established methodologies for substituted phenols.

Protective GroupProtection Reagent & ConditionsDeprotection Reagent & ConditionsStability
TBDMS TBDMSCl, Imidazole, DMFTBAF, THFStable to bases, mild acids, and many organometallic reagents.
MOM MOMCl, DIPEA, CH2Cl2HCl, MeOHStable to strong bases and nucleophiles; labile to strong acids.
Benzyl (Bn) Benzyl bromide, K2CO3, AcetoneH2, Pd/CStable to a wide range of conditions; removed by catalytic hydrogenolysis.

This table is based on general knowledge of protecting group chemistry for phenols and serves as a guide for potential strategies for this compound.

Advanced Spectroscopic Analysis of 2,5 Difluoro 3 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,5-Difluoro-3-iodophenol, offering detailed information on the chemical environment of each hydrogen, carbon, and fluorine nucleus within the molecule.

A combined analysis of one-dimensional NMR spectra allows for the complete assignment of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two non-equivalent protons on the benzene (B151609) ring, in addition to the signal for the phenolic hydroxyl proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the fluorine, iodine, and hydroxyl substituents. The hydroxyl proton's chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring, as they are all in chemically distinct environments due to the substitution pattern. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will be shifted downfield. The carbon attached to the iodine atom (C-3) also experiences a significant, albeit different, electronic effect. Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. It provides highly sensitive and direct information about the fluorine environments. For this compound, two distinct signals are expected, one for the fluorine at position 2 (F-2) and one for the fluorine at position 5 (F-5). The chemical shifts and the coupling between the fluorine nuclei (F-F coupling) and with neighboring protons (H-F coupling) are characteristic and essential for confirming the substitution pattern.

Table 1: Predicted NMR Data for this compound Note: The following data are estimated based on established principles of NMR spectroscopy and data from analogous substituted phenols. Experimental values may vary based on solvent and other conditions.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H H-47.0 - 7.3Doublet of doublets (dd)J(H-F), J(H-H)
H-66.8 - 7.1Doublet of doublets (dd)J(H-F), J(H-H)
-OH5.0 - 6.0Singlet (broad)-
¹³C C-1 (-OH)150 - 158Doublet (d)J(C-F)
C-2 (-F)155 - 160Doublet of doublets (dd)¹J(C-F), J(C-F)
C-3 (-I)85 - 95Doublet (d)J(C-F)
C-4120 - 125Doublet of doublets (dd)J(C-F), J(C-F)
C-5 (-F)152 - 158Doublet (d)¹J(C-F)
C-6110 - 115Doublet (d)J(C-F)
¹⁹F F-2-110 to -130Doublet (d)J(F-F)
F-5-115 to -135Doublet (d)J(F-F)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons (H-4 and H-6), confirming their ortho or meta relationship through cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals, C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of atoms, which is useful for conformational analysis. For example, a cross-peak between the hydroxyl proton and the H-6 proton would suggest a conformation where the -OH group is oriented towards C-6.

In situ (in the reaction mixture) NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms by observing the real-time transformation of reactants into products. For a molecule like this compound, this technique could be applied to monitor reactions such as:

Cross-Coupling Reactions: In a Suzuki or Sonogashira coupling reaction, where the iodine atom is replaced, ¹H or ¹⁹F NMR could track the disappearance of the starting material's signals and the appearance of new signals corresponding to the product. The observation of intermediate species could provide direct evidence for the proposed catalytic cycle.

Nucleophilic Aromatic Substitution (SₙAr): By monitoring the reaction of this compound with a nucleophile, the rate of substitution at one of the fluorine-bearing carbons could be followed. Changes in the ¹⁹F NMR spectrum would be particularly informative for tracking the consumption of the starting material and the formation of the product.

By quantifying the concentration of species over time, kinetic data can be extracted, allowing for a detailed understanding of the reaction's rate law and the influence of different reaction parameters.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrations of its functional groups.

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. Its broadness is a result of intermolecular hydrogen bonding.

C-H Aromatic Stretching: Sharp bands typically appear just above 3000 cm⁻¹ corresponding to the stretching of the carbon-hydrogen bonds on the aromatic ring.

C=C Aromatic Ring Stretching: A series of bands between 1400 and 1650 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the IR spectrum, typically in the range of 1200-1260 cm⁻¹.

C-F Stretching: Strong absorption bands due to C-F stretching are among the most characteristic features in the IR spectrum of organofluorine compounds, typically found in the 1100-1300 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range. This band may be weaker and harder to distinguish in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H StretchAromatic C-H3000 - 3100Medium, Sharp
C=C StretchAromatic Ring1400 - 1650Medium to Strong
C-O StretchPhenolic C-O1200 - 1260Strong
C-F StretchAryl-F1100 - 1300Strong
C-I StretchAryl-I500 - 600Weak to Medium

While characteristic group frequencies provide a good preliminary assignment, a more rigorous and detailed assignment of all fundamental vibrational modes requires a Normal Coordinate Analysis (NCA). NCA is a computational method that models the molecule as a system of masses (atoms) connected by springs (chemical bonds).

The process involves:

Geometry Optimization: The equilibrium geometry of the this compound molecule is first calculated using quantum chemical methods (like Density Functional Theory, DFT).

Force Field Calculation: A force field, which consists of force constants describing the stiffness of the bonds and the energy required to bend or twist them, is computed for the optimized geometry.

Solving the Secular Equation: The vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration) are obtained by solving the secular equation of molecular vibrations.

The results of the NCA, specifically the calculated frequencies and their corresponding potential energy distributions (PEDs), allow for an unambiguous assignment of the experimental bands observed in the IR and Raman spectra. The PED indicates the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode, clarifying whether a particular vibration is a pure stretch or a complex mixture of motions. This level of analysis is essential for a complete understanding of the molecule's vibrational dynamics.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method is indispensable for confirming its molecular weight and providing evidence for its structural integrity through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. The exact mass is calculated using the most abundant isotopes of each element: Carbon (¹²C), Hydrogen (¹H), Fluorine (¹⁹F), Oxygen (¹⁶O), and Iodine (¹²⁷I).

The elemental composition of this compound is C₆H₃F₂IO. Based on the precise atomic masses of these isotopes, the theoretical monoisotopic mass can be calculated. This experimental value, when compared to the theoretical mass, serves as a primary confirmation of the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₃F₂IO)

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)31.0078253.023475
Fluorine (¹⁹F)218.99840337.996806
Iodine (¹²⁷I)1126.904473126.904473
Oxygen (¹⁶O)115.99491515.994915
Total 255.919669

An HRMS analysis of this compound is expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, thus confirming its elemental formula.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.org The fragmentation of this compound would be influenced by the stability of the aromatic ring and the nature of its substituents.

Key predicted fragmentation pathways include:

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a significant fragment at m/z corresponding to [M-127]⁺.

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide molecule, leading to a fragment ion.

Cleavage of the Aromatic Ring: At higher energies, the stable aromatic ring can rupture, although this typically results in less abundant fragments.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/LossTheoretical m/z
[C₆H₃F₂IO]⁺Molecular Ion255.92
[C₆H₃F₂O]⁺Loss of I•128.01
[C₅H₃F₂]⁺Loss of I• and CO100.02

The analysis of these fragmentation patterns, in conjunction with the exact mass measurement, provides robust confirmation of the structure of this compound. scispace.commiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. youtube.com For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. libretexts.orglibretexts.org

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions. The benzene ring of this compound is the primary chromophore responsible for these transitions.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and iodine atoms, to an antibonding π* orbital. These are generally of lower intensity compared to π → π* transitions. libretexts.org

The substituents on the benzene ring (hydroxyl, fluoro, and iodo groups) act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. The phenolic hydroxyl group, in particular, is a strong auxochrome. The presence of multiple different substituents makes precise prediction complex, but the primary absorptions are expected in the UV region.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Chromophore/Involved Orbitals
π → π200-240Aromatic Ring (π system)
π → π260-290Aromatic Ring (π system) modified by substituents
n → π*>300Non-bonding electrons on O and I atoms

The specific solvent used for the analysis can also influence the position of λmax, particularly for n → π* transitions, due to interactions between the solvent and the non-bonding electrons. slideshare.net

X-ray Diffraction Crystallography (if suitable crystals are obtained)

The successful application of this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. nih.gov The crystal must be of sufficient size and have a well-ordered internal structure to diffract X-rays in a measurable pattern.

If a suitable crystal were obtained, the analysis would yield a detailed structural model. Key information that could be determined includes:

Precise Bond Lengths and Angles: Confirmation of the C-C, C-O, C-F, and C-I bond lengths and the angles within the benzene ring and between the ring and its substituents.

Molecular Conformation: The orientation of the hydroxyl group relative to the plane of the aromatic ring.

Intermolecular Interactions: The data would reveal how individual molecules of this compound pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding (from the hydroxyl group) or halogen bonding (involving the iodine atom).

Table 4: Potential Structural Information from X-ray Crystallography of this compound

Structural ParameterInformation to be Determined
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal structure.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the molecule.
Bond Lengthse.g., C-I, C-F, C-O, C-H, C-C
Bond Anglese.g., C-C-C, C-C-I, C-C-O
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-stacking.

Without experimental data, specific values for these parameters cannot be provided. However, the technique remains the gold standard for unambiguous structural determination in the solid state. ubc.ca

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational methods that are frequently applied to understand the molecular properties of substituted phenols, specific studies detailing the quantum chemical calculations, molecular orbital analysis, and electronic properties of this particular molecule have not been published.

Computational chemistry serves as a powerful tool for predicting molecular geometry, electronic structure, and reactivity. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are standard practice for gaining insights into the behavior of complex molecules. Analyses like Frontier Molecular Orbitals (HOMO-LUMO) and Mulliken population analysis further elucidate electronic properties and atomic charge distributions, which are crucial for predicting chemical behavior and designing new materials or pharmacologically active agents.

However, the application of these detailed computational studies to this compound is not present in the accessible scientific record. While research exists for structurally related compounds, such as other halogenated or fluorinated phenols, the strict focus on this compound as requested cannot be fulfilled due to the absence of specific data. The scientific community has yet to direct its computational resources toward this specific isomer.

Consequently, a detailed article adhering to the requested outline, including data tables on optimized geometry, electronic structure, HOMO-LUMO gaps, and Mulliken atomic charges for this compound, cannot be generated at this time. Such an undertaking would necessitate original research involving complex quantum chemical calculations that are beyond the scope of this request. The absence of these foundational studies underscores a niche area for future research in the field of computational chemistry.

Computational Chemistry and Theoretical Investigations

Analysis of Molecular Orbitals and Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electron density on the surface of a molecule and is color-coded to indicate charge distribution. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique to elucidate the intricate details of reaction mechanisms, providing information that is often difficult to obtain through experimental methods alone.

Transition State Analysis and Identification of Reaction Pathways

Transition state theory is a cornerstone of understanding chemical reactivity. A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. By locating and characterizing the transition state structure for a given reaction involving 2,5-Difluoro-3-iodophenol, chemists can gain a deeper understanding of the reaction pathway. Computational methods, such as density functional theory (DFT), are employed to search the potential energy surface for these critical points. The geometry and vibrational frequencies of the transition state provide crucial information about the bond-breaking and bond-forming processes that occur during the chemical transformation.

Energy Profiles and Activation Barriers for Key Reaction Steps

Once the reactants, products, and transition states have been identified, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate. The difference in energy between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate. For reactions involving this compound, computational modeling can predict the activation barriers for various potential reaction pathways, allowing for a comparison of their feasibility.

Reaction StepReactantsTransition StateProductsActivation Energy (kJ/mol)
Hypothetical Reaction A This compound + Reagent X[TS1]Product YData not available
Hypothetical Reaction B This compound + Reagent Z[TS2]Product WData not available
Note: Specific activation energy values for reactions involving this compound are not readily available in the public domain and would require dedicated computational studies.

Consideration of Solvation Effects in Computational Simulations

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational cost. Including solvation effects in simulations of reactions with this compound is crucial for obtaining results that are more representative of experimental conditions.

Thermochemical Properties and Energetics

The thermochemical properties of a compound are essential for understanding its stability and energy content.

Standard Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that indicates the stability of a molecule. A more negative standard enthalpy of formation suggests greater stability. The reaction energy, or enthalpy of reaction (ΔHrxn), is the difference between the enthalpies of the products and the reactants. It indicates whether a reaction is exothermic (releases heat, ΔHrxn < 0) or endothermic (absorbs heat, ΔHrxn > 0).

Computational methods can be used to estimate the standard enthalpies of formation and reaction energies for this compound and its reactions. These calculations are often based on quantum mechanical methods and can provide valuable thermodynamic data that may be difficult or impossible to measure experimentally.

PropertyValue
Standard Enthalpy of Formation (ΔHf°) Data not available
Reaction Energy for Hypothetical Reaction A (ΔHrxn) Data not available
Reaction Energy for Hypothetical Reaction B (ΔHrxn) Data not available
Note: Specific thermochemical data for this compound are not readily available in published literature and would necessitate specific computational or experimental determination.

Bond Dissociation Energies (BDEs) of Carbon-Halogen and O-H Bonds

The stability of a chemical compound is intrinsically linked to the strength of its covalent bonds, which can be quantified by the bond dissociation energy (BDE). BDE represents the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. researchgate.netwikipedia.org For this compound, the BDEs of the C-F, C-I, and O-H bonds are critical parameters that influence its reactivity and degradation pathways.

Computational chemistry provides robust methods for estimating these values. The BDEs are influenced by the electronic environment created by the substituents on the aromatic ring. The hydroxyl (-OH) group is an electron-donating group through resonance, while the fluorine and iodine atoms are electron-withdrawing through induction.

O-H Bond: The BDE of the O-H bond in phenol (B47542) is a widely studied value, reported to be in the range of 86-89 kcal/mol. nih.govresearchgate.net The presence of electron-withdrawing fluorine atoms on the ring in this compound is expected to slightly increase the O-H BDE compared to unsubstituted phenol. This is because these groups stabilize the parent molecule more than the resulting phenoxyl radical. Conversely, the electron-donating nature of the hydroxyl group itself helps to stabilize the phenoxyl radical through resonance, which tends to lower the O-H BDE compared to a non-aromatic alcohol.

Carbon-Halogen Bonds: The strengths of carbon-halogen bonds on an aromatic ring generally follow the trend C-F > C-Cl > C-Br > C-I. The C-F bond is exceptionally strong due to the high electronegativity of fluorine and the effective overlap between the carbon and fluorine orbitals. In contrast, the C-I bond is significantly weaker and more susceptible to cleavage due to the larger size of the iodine atom, lower electronegativity, and poorer orbital overlap with carbon. The substituents on the ring modulate these values; however, the general trend remains consistent. Computational studies on substituted phenols and halobenzenes provide the basis for estimating these energies. acs.orgresearchgate.net

Bond TypeTypical BDE (kcal/mol) in Aromatic SystemsExpected Influence in this compound
Aryl C–F~125-130High stability, unlikely to be the initial point of cleavage.
Aryl C–I~65-70The weakest bond in the molecule, making it the most probable site for homolytic cleavage.
Phenolic O–H~86-90Slightly higher than unsubstituted phenol due to the inductive effect of halogens.

Application of Isodesmic Reactions for Accurate Energy Calculations

Directly calculating the absolute energy or heat of formation of a molecule from first principles can be computationally demanding and prone to errors. Isodesmic reactions offer a powerful and elegant computational strategy to mitigate these issues and obtain highly accurate thermochemical data. wikipedia.orguni-muenchen.de An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. wikipedia.org This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, as the bonding environments on both sides of the equation are highly similar. uni-muenchen.de

To calculate the heat of formation (ΔHf°) for this compound, one can design an isodesmic reaction involving simpler molecules for which accurate experimental ΔHf° values are known. A suitable isodesmic reaction is:

This compound + 3 Benzene (B151609) → Phenol + 2 Fluorobenzene + Iodobenzene

In this reaction, the bond types are conserved:

Reactants: 1 C-OH bond, 2 C-F bonds, 1 C-I bond, 3 C-H bonds (on substituted carbons), 18 C-H bonds (on benzene), and aromatic C-C bonds.

Products: 1 C-OH bond, 2 C-F bonds, 1 C-I bond, 3 C-H bonds (on substituted carbons), and aromatic C-C and C-H bonds distributed among the product molecules.

The reaction enthalpy (ΔHrxn) is first calculated using a reliable quantum chemistry method (like Density Functional Theory, DFT). The unknown heat of formation for this compound can then be derived using the following equation:

ΔHf°[Target] = (ΣΔHf°[Products]) - (ΣΔHf°[Reactants other than target]) - ΔHrxn

This approach provides a computationally inexpensive yet highly accurate method for determining the thermodynamic properties of complex molecules by leveraging known experimental data for simpler, related compounds. semanticscholar.org

Non-Covalent Interactions and Halogen Bonding Theory

Theoretical Description and Characterization of Halogen Bonding (XB)

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a lone pair on an oxygen or nitrogen atom. jyu.fiacs.org The basis for this interaction in this compound lies in the anisotropic distribution of electron density around the iodine atom.

When iodine is bonded to an electron-withdrawing group, such as the difluorophenol ring, the electron density is pulled away from the outermost portion of the iodine atom along the extension of the C-I bond axis. This creates a region of positive electrostatic potential known as a "sigma-hole" (σ-hole). acs.org This positive σ-hole can then interact attractively with an electron-rich region on an adjacent molecule, forming a halogen bond. The presence of two electron-withdrawing fluorine atoms and the hydroxyl group on the phenyl ring enhances the magnitude of the σ-hole on the iodine atom, making this compound a potent halogen bond donor.

Influence of Halogen Atom Polarization on Interaction Strength

The strength of a halogen bond is determined not only by the size of the σ-hole but also by the polarizability of the halogen atom. Polarizability refers to the ability of the electron cloud of an atom to be distorted by an external electric field, such as that from an approaching nucleophile. The trend for halogen polarizability is I > Br > Cl > F.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis

To rigorously characterize and visualize the non-covalent interactions within a molecular system, computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are employed.

QTAIM analysis examines the topology of the electron density (ρ) of a system. nih.govrsc.org The presence of a non-covalent interaction, such as a halogen or hydrogen bond, is indicated by the existence of a bond critical point (BCP) between the two interacting atoms. researchgate.netmdpi.com The properties at this BCP provide quantitative information about the nature and strength of the interaction. For a halogen bond involving the iodine of this compound, the following characteristics at the BCP would be expected:

A low value of electron density (ρ), typically between 0.002 and 0.04 atomic units.

A positive value for the Laplacian of the electron density (∇²ρ > 0), which is characteristic of "closed-shell" interactions (i.e., non-covalent bonds).

QTAIM Parameter at BCPTypical Value Range (a.u.)Interpretation for Non-Covalent Bonds
Electron Density (ρ)0.002 - 0.04Indicates the strength of the interaction; higher ρ suggests a stronger bond.
Laplacian of Electron Density (∇²ρ)> 0Signifies charge depletion at the BCP, characteristic of closed-shell interactions like XB and HB.

NCI Plot Analysis provides a visually intuitive way to identify and characterize non-covalent interactions in real space. researchgate.netresearchgate.net This method is based on plotting the reduced density gradient (RDG) versus the electron density. NCI plots generate 3D isosurfaces that highlight regions of non-covalent interactions. The surfaces are colored based on the sign of the second Hessian eigenvalue (λ₂), which distinguishes between attractive and repulsive interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces indicate weaker, attractive van der Waals or halogen bond interactions.

Red surfaces indicate repulsive steric clashes.

For a dimer of this compound, an NCI plot would be expected to show a distinct green isosurface originating from the σ-hole of the iodine atom pointing towards a halogen bond acceptor, visually confirming the presence of the XB. jussieu.frnih.gov It would also show a blue surface for the intermolecular O-H···O hydrogen bond.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the primary source of conformational flexibility is the rotation of the hydroxyl (-OH) group around the C-O bond.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape, study the dynamics of the O-H bond rotation, and analyze how the molecule interacts with its environment, such as solvent molecules or a biological receptor. These simulations are crucial for understanding how the molecule behaves in a condensed phase, revealing the interplay of intramolecular flexibility and intermolecular forces that govern its properties and function.

Advanced Research Applications in Organic Synthesis

Chiral Synthesis Involving 2,5-Difluoro-3-iodophenol as a Stereogenic Auxiliary or Building Block

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions to yield enantiomerically pure or enriched products. A thorough review of the scientific literature reveals no specific documented instances of this compound being employed as a chiral auxiliary or as a key stereogenic building block in chiral synthesis. While the broader class of halogenated phenols has been explored in various synthetic contexts, the specific application of this compound in stereoselective transformations to control the formation of chiral centers has not been reported.

Synthesis of Organometallic Complexes Featuring Fluorinated Phenol (B47542) Ligands

Organometallic complexes are at the heart of many catalytic and stoichiometric transformations in organic chemistry. The electronic and steric properties of ligands play a crucial role in determining the reactivity and stability of these complexes. Despite the potential for the phenoxide derived from this compound to act as a ligand for various metals, a detailed search of chemical databases and academic journals did not yield any specific examples of its use in the synthesis of organometallic complexes. Research in the field of fluorinated phenol ligands is ongoing, but to date, the synthesis and characterization of organometallic complexes featuring the 2,5-difluoro-3-iodophenoxide ligand have not been described.

Catalytic Applications Derived from this compound Derivatives

The development of novel catalysts is a cornerstone of modern chemical research, with applications ranging from pharmaceuticals to materials science. Derivatives of functionalized phenols can serve as precursors to ligands for catalytically active metal centers. However, there is no available research that details the derivatization of this compound for the purpose of creating new catalysts. Consequently, no catalytic applications stemming from derivatives of this specific compound have been reported in the peer-reviewed scientific literature.

Development of Novel Reagents and Methodologies Utilizing this compound

The discovery of new reagents and the development of novel synthetic methodologies often rely on the unique reactivity of specifically functionalized molecules. The combination of fluoro, iodo, and hydroxyl functional groups on the benzene (B151609) ring of this compound suggests potential for its use in various synthetic transformations, such as cross-coupling reactions or the generation of reactive intermediates. Nevertheless, a comprehensive survey of the literature indicates that no novel reagents or specific synthetic methodologies have been developed that explicitly utilize this compound as a key starting material or reagent.

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes for Halogenated Phenols

The synthesis of polyhalogenated phenols, including 2,5-Difluoro-3-iodophenol, has traditionally relied on methods that can be hazardous and environmentally taxing. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

One promising area is the use of biocatalysis . Enzymes such as haloperoxidases are being investigated for their ability to selectively halogenate aromatic compounds under mild conditions. nih.gov The conversion of toxic aromatic compounds into halogenated catechols using enzymes like toluene (B28343) dioxygenase also presents a potential biocatalytic route. acs.org These enzymatic methods offer high selectivity, often dictated by the inherent reactivity of the starting material, and operate in environmentally benign aqueous systems.

Photocatalysis is another emerging sustainable strategy. Light-driven protocols for the direct functionalization of phenols are being developed, utilizing the photochemical activity of halogen-bonded complexes. researchgate.net These reactions can proceed rapidly and offer a more atom-economical approach to synthesizing complex halogenated phenols.

Furthermore, the development of greener reagents and solvent systems is crucial. The use of water, ionic liquids, or supercritical fluids as alternatives to volatile organic solvents can significantly reduce the environmental impact of synthesis. acs.org Research into solid-phase synthesis, where reactions are carried out on a solid support, also offers a more environmentally friendly approach by simplifying purification and reducing solvent usage. rsc.org

Synthetic StrategyKey AdvantagesRepresentative Catalyst/Reagent
BiocatalysisHigh selectivity, mild reaction conditions, aqueous mediaHaloperoxidases, Toluene dioxygenase
PhotocatalysisAtom economy, rapid reactions, use of light as a reagentHalogen-bonded complexes, Metal-free photocatalysts
Greener SolventsReduced toxicity and environmental impactWater, Ionic liquids, Supercritical fluids
Solid-Phase SynthesisSimplified purification, reduced solvent usePolymer-supported reagents

Exploration of Unconventional Reactivity Patterns and Selectivities

The unique substitution pattern of this compound—possessing two fluorine atoms and an iodine atom on a phenol (B47542) ring—suggests a rich and underexplored reactivity profile. Future research will likely focus on exploiting the distinct electronic and steric environment of this molecule to achieve novel chemical transformations.

Site-selective cross-coupling reactions are a key area of interest. In polyhalogenated arenes, the site of reaction is often determined by a combination of factors, including carbon-halogen bond dissociation energies (BDEs) and the electronics of the aromatic ring. nih.govacs.org For this compound, the C-I bond is significantly more reactive than the C-F bonds in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position. Future work could explore unconventional catalytic systems that might enable selective activation of the C-F bonds or even direct C-H functionalization.

Ortho-functionalization is another promising avenue. The directing effect of the hydroxyl group can be harnessed to introduce substituents at the positions adjacent to it. While the 2-position is already fluorinated, the 6-position remains available for functionalization. Research into directing groups that can override the inherent electronic biases of the ring could lead to the synthesis of highly substituted and complex phenol derivatives. acs.org

The potential for aryne formation from precursors like this compound also warrants investigation. The generation of a highly reactive benzyne (B1209423) intermediate could open up pathways to novel cycloaddition reactions and the synthesis of complex fused-ring systems. rsc.org

Integration of Advanced Computational Studies for Predictive Chemical Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the reactivity and properties of molecules like this compound. These in silico studies can guide experimental work, saving time and resources.

Predicting Reaction Selectivity: Computational models can be used to calculate the activation barriers for different reaction pathways, thereby predicting the most likely site of reaction in cross-coupling or other functionalization reactions. researchgate.net By analyzing factors such as bond dissociation energies and the energies of transition states, chemists can design reaction conditions that favor a desired outcome.

Understanding Non-covalent Interactions: The fluorine and iodine atoms in this compound can participate in non-covalent interactions such as hydrogen bonding and halogen bonding. acs.orgchemistryviews.org Computational studies can elucidate the nature and strength of these interactions, which are crucial for understanding the molecule's behavior in biological systems and for the design of supramolecular assemblies. ijres.orgarkat-usa.org For instance, the iodine atom can act as a halogen bond donor, a directional interaction that is gaining recognition in drug design. acs.org

Designing Novel Catalysts and Functional Molecules: In silico design allows for the virtual screening of potential catalysts and the prediction of the properties of new molecules derived from this compound. acs.org By calculating properties such as HOMO-LUMO gaps and molecular electrostatic potential surfaces, researchers can identify promising candidates for applications in materials science and medicinal chemistry. mdpi.comacs.org

Computational MethodApplication in Studying this compound
Density Functional Theory (DFT)Predicting reaction selectivity, calculating bond dissociation energies, analyzing electronic structure.
Quantum Theory of Atoms in Molecules (QTAIM)Characterizing non-covalent interactions like halogen and hydrogen bonds.
Molecular DockingPredicting the binding affinity and mode of interaction with biological targets.

Applications in Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production of specialty chemicals like this compound presents significant challenges, including safety and scalability. Flow chemistry and automated synthesis offer promising solutions.

Continuous Flow Halogenation: Halogenation reactions, especially those involving highly reactive reagents, can be difficult to control in traditional batch reactors. nih.govijres.org Continuous flow systems offer superior heat and mass transfer, allowing for better control over reaction conditions and improved safety. nih.govchemistryviews.org The small reactor volumes in flow systems minimize the risk associated with hazardous reagents and exothermic reactions. nih.gov This technology is particularly well-suited for the synthesis of polyhalogenated aromatics.

Scalability and Process Intensification: Flow chemistry enables the seamless scaling of reactions from milligrams to kilograms simply by running the system for a longer duration or by using multiple reactors in parallel. arkat-usa.org This "scaling out" approach avoids the challenges associated with redesigning large batch reactors. The integration of multiple reaction and purification steps into a single continuous process can significantly improve efficiency and reduce waste. arkat-usa.org

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. nih.gov By systematically varying parameters such as temperature, pressure, and reagent concentrations, these systems can rapidly identify the optimal conditions for a given transformation, leading to higher yields and purities.

Investigation of Synergistic Effects of Fluorine and Iodine in Chemical Transformations

The simultaneous presence of fluorine and iodine on the same aromatic ring in this compound gives rise to unique electronic and steric properties that can be exploited in novel chemical transformations. Future research will likely delve deeper into the synergistic effects of these two halogens.

Tuning Halogen Bonding: The electron-withdrawing fluorine atoms can enhance the electrophilic character of the iodine atom, making it a stronger halogen bond donor. acs.org This enhanced halogen bonding can be utilized in crystal engineering to direct the formation of specific supramolecular architectures and in catalysis to activate substrates. nih.govresearchgate.net

Cooperative Catalysis: The distinct reactivities of the C-F and C-I bonds can be harnessed in cooperative catalytic systems. ethz.ch For example, one catalyst could selectively activate the C-I bond for a cross-coupling reaction, while a second catalyst could facilitate a subsequent transformation involving the C-F bonds or another part of the molecule.

Hypervalent Iodine Chemistry: The iodine atom in this compound can be oxidized to a hypervalent state, opening up a rich field of reactivity. Hypervalent iodine reagents are known to mediate a wide range of transformations, including fluorinations. chemistryviews.orgarkat-usa.org The presence of the fluorine atoms on the ring could modulate the stability and reactivity of these hypervalent iodine species, potentially leading to novel and selective fluorination reactions. acs.org

The unique properties of fluorine can also influence the outcome of reactions involving the iodine atom. For instance, the strong electron-withdrawing nature of fluorine can impact the stability of intermediates in reactions such as nucleophilic aromatic substitution, potentially leading to unexpected reactivity. rsc.org

HalogenKey PropertyPotential Synergistic Effect
FluorineHigh electronegativity, small sizeEnhances the halogen bonding capability of iodine, modulates the reactivity of hypervalent iodine species.
IodineHigh polarizability, ability to form hypervalent speciesActs as a versatile handle for cross-coupling and can be activated for a range of transformations influenced by the fluorine substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Difluoro-3-iodophenol with high purity?

  • Methodology : Begin with a halogenation strategy. For fluorination, use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to target the 2,5-positions of phenol derivatives. Subsequent iodination at the 3-position can employ iodine monochloride (ICl) in acetic acid, leveraging the directing effects of fluorine substituents. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using 19F^{19}\text{F} NMR . Final product purity (>95%) can be verified via HPLC with a C18 column and UV detection at 254 nm.

Q. How can crystallization conditions be optimized for structural characterization?

  • Methodology : Screen solvents (e.g., ethanol, dichloromethane/hexane mixtures) under slow evaporation at 4°C to obtain single crystals. Use X-ray crystallography to resolve the structure, with data collection at 100 K using Mo-Kα radiation. Refine atomic coordinates with SHELXL, and validate hydrogen bonding (e.g., O–H⋯I interactions) and halogen contacts (F⋯I) using Mercury software .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} NMR (DMSO-d6) to identify aromatic protons and 19F^{19}\text{F} NMR for fluorine environments.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ and isotopic patterns (iodine’s 127I^{127}\text{I} and 129I^{129}\text{I} split peaks).
  • IR : Detect O–H stretching (~3200 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved in structural analysis?

  • Methodology : Cross-validate using complementary techniques:

  • If XRD indicates a planar aromatic ring but NMR suggests distortion, perform DFT calculations (e.g., Gaussian 16) to model dihedral angles and compare with experimental data.
  • For iodine-related anomalies (e.g., isotopic splitting in MS), use isotopic enrichment or tandem MS/MS to isolate fragment ions .

Q. What mechanistic insights explain the regioselectivity of iodination in 2,5-difluorophenol derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress under varying temperatures and iodine concentrations to identify rate-determining steps.
  • Computational Modeling : Use Gaussian 16 with M06-2X/cc-pVDZ to calculate Fukui indices for electrophilic attack, highlighting the 3-position’s reactivity due to fluorine’s electron-withdrawing effects .
  • Isotopic Labeling : Synthesize 18O^{18}\text{O}-labeled phenol to track oxygen’s role in directing iodination .

Q. How does thermal stability impact the compound’s suitability for high-temperature reactions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 400°C (10°C/min under N₂) to determine decomposition onset (~200°C, based on analogous fluorophenols).
  • DSC : Identify phase transitions (e.g., melting at 40–42°C) and exothermic decomposition peaks. Correlate stability with molecular packing using Hirshfeld surface analysis from XRD data .

Key Notes

  • Safety : Handle with PPE (gloves, goggles) due to acute toxicity (H312, H332) and skin irritation (H315) risks. Use fume hoods for iodination steps .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.